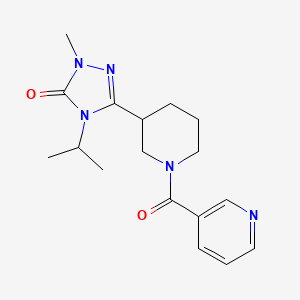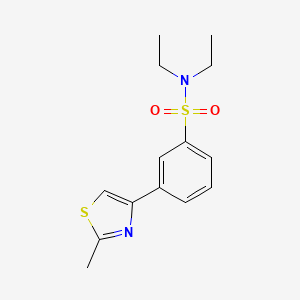![molecular formula C30H16N2O7 B11119616 N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)carbonyl]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11119616.png)
N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)carbonyl]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE is a complex organic compound with a molecular formula of C17H6O7 . This compound is known for its unique structural properties, which include multiple functional groups such as isobenzofuranyl and isoindolinecarboxamide. These structural features make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 1,3-isobenzofurandione with appropriate phenyl derivatives under controlled conditions . The reaction conditions often require specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Isobenzofurandione, 4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)carbonyl]
- Phthalic anhydride, 4-(chloroformyl)
- 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride
Uniqueness
N-{4-[(1,3-DIOXO-1,3-DIHYDRO-5-ISOBENZOFURANYL)CARBONYL]PHENYL}-1,3-DIOXO-2-PHENYL-5-ISOINDOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features.
Propriétés
Formule moléculaire |
C30H16N2O7 |
|---|---|
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
N-[4-(1,3-dioxo-2-benzofuran-5-carbonyl)phenyl]-1,3-dioxo-2-phenylisoindole-5-carboxamide |
InChI |
InChI=1S/C30H16N2O7/c33-25(17-8-13-22-24(14-17)30(38)39-29(22)37)16-6-10-19(11-7-16)31-26(34)18-9-12-21-23(15-18)28(36)32(27(21)35)20-4-2-1-3-5-20/h1-15H,(H,31,34) |
Clé InChI |
FPZKOCPCCJVBHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)OC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11119544.png)
![1-(4-Bromophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119551.png)
![(4Z)-2-(3-chlorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11119555.png)
![Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11119557.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119561.png)
![(2E)-N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide](/img/structure/B11119562.png)

![N-[3-(piperidin-1-yl)propyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11119585.png)
![methyl 4-{1-(furan-2-ylmethyl)-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11119588.png)
![5-methyl-N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11119590.png)
![[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11119595.png)
![2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B11119602.png)
![N-({N'-[(E)-(3-Phenyl-1H-pyrazol-4-YL)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11119604.png)
